molecular formula C18H22N2O4S2 B11125972 N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide

Cat. No.: B11125972
M. Wt: 394.5 g/mol
InChI Key: DWJISQZMSBGVHN-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the sulfonyl group: This involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Introduction of the ethyl group: This can be achieved through alkylation reactions using ethyl halides under basic conditions.

    Formation of the glycinamide backbone: This involves the reaction of the sulfonamide intermediate with glycine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to form thiols or sulfides.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl and methylsulfanyl groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-phenylglycinamide
  • N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]acetamide

Uniqueness

N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonyl and methylsulfanyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[ethyl-(4-methoxyphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H22N2O4S2/c1-4-20(26(22,23)17-10-8-15(24-2)9-11-17)13-18(21)19-14-6-5-7-16(12-14)25-3/h5-12H,4,13H2,1-3H3,(H,19,21)

InChI Key

DWJISQZMSBGVHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)SC)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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